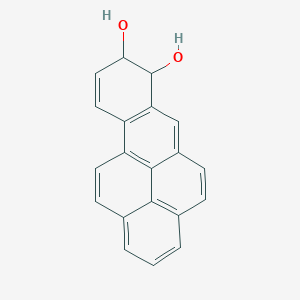

Benzo(a)pyrene 7,8-dihydrodiol

Description

Structure

3D Structure

Properties

IUPAC Name |

7,8-dihydrobenzo[a]pyrene-7,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O2/c21-17-9-8-14-15-7-6-12-3-1-2-11-4-5-13(19(15)18(11)12)10-16(14)20(17)22/h1-10,17,20-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDXRLMMGARHIIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(C5O)O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70928121 | |

| Record name | 7,8-Dihydrobenzo[pqr]tetraphene-7,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70928121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13345-25-0 | |

| Record name | Benzo[a]pyrene-7,8-dihydrodiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13345-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo(a)pyrene 7,8-dihydrodiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013345250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,8-Dihydrobenzo[pqr]tetraphene-7,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70928121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Metabolic Activation Pathways of Benzo a Pyrene 7,8 Dihydrodiol

Enzymatic Conversion to Ultimate Carcinogens

The conversion of benzo(a)pyrene 7,8-dihydrodiol to its ultimate carcinogenic form, benzo(a)pyrene-7,8-diol-9,10-epoxide (BPDE), is catalyzed by specific enzymes. nih.govmdpi.com This bioactivation is predominantly carried out by Phase I metabolizing enzymes, specifically members of the cytochrome P450 superfamily. osti.govoup.com

Role of Cytochrome P450 (CYP) Enzymes in Epoxidation

Cytochrome P450 (CYP) enzymes are the principal catalysts in the epoxidation of this compound. oup.com This metabolic step transforms the dihydrodiol into the ultimate genotoxic diol epoxides, primarily (±)-B[a]P-r-7,t-8-dihydrodiol-t-9,10-epoxide (also known as DE2). oup.com The diol epoxides are unstable and can react with cellular macromolecules like DNA. oup.comnih.gov The hydrolysis of these epoxides results in the formation of tetrahydrotetrols (tetrols), which can be measured to indicate the formation of the diol epoxide precursors. oup.comnih.govoup.com

CYP1A1 is a key enzyme with a high capacity for the metabolic activation of benzo(a)pyrene and its derivatives. oup.com It plays a major role in the bioactivation of this compound to the carcinogenic diol epoxides in human lung cells. nih.gov Studies using recombinant human enzymes have shown that CYP1A1 exhibits the highest turnover numbers for the formation of tetrols from the 7,8-diol, indicating significant diol epoxide formation. nih.gov The rate of total tetrol metabolite formation from the 7,8-diol by CYP1A1 has been measured at 2.58 nmol/min/nmol P450. oup.comnih.gov Furthermore, CYP1A1 is the primary catalyst for producing the ultimate genotoxic metabolite, DE2. oup.com

CYP1B1 is another critical enzyme involved in the metabolic activation of polycyclic aromatic hydrocarbons. oup.com Along with CYP1A1, it is considered a primary enzyme responsible for converting this compound into its reactive epoxide intermediates. osti.govacs.org Research indicates that CYP1B1 metabolizes the 7,8-diol along the pathway to the ultimate carcinogen. oup.comnih.gov The rate of total tetrol formation from the 7,8-diol by human CYP1B1 is significant, measured at 0.60 nmol/min/nmol P450. oup.comnih.gov Studies in human lung cell lines have confirmed that both CYP1A1 and CYP1B1 contribute significantly to the formation of benzo(a)pyrene-cis- and trans-7,8-dihydrodiol isomers. nih.gov

While CYP1A1 and CYP1B1 are the principal enzymes, other CYP isoforms also participate in the metabolism of this compound. Studies using heterologous expression systems have demonstrated that P450 1A2, 2C8, 2C19, and 3A4 show moderate activities in forming tetrols from the 7,8-diol. nih.gov In human liver, it is predicted that P450 1A2 and 3A4 are particularly involved in the formation of the genotoxic diol epoxides from the 7,8-diol. nih.gov The rate of tetrol formation by CYP1A2 has been measured at 0.43 nmol/min/nmol P450. oup.comnih.gov In contrast, other isoforms like CYP2E1 have shown very low or undetectable activity toward this pathway. acs.org Hepatic CYP2C19, along with CYP1A1, has been identified as important in the initial activation of B[a]P to B[a]P-7,8-dihydrodiol. nih.gov

| CYP Isoform | Role in Diol Epoxide Formation | Supporting Evidence | Citation |

|---|---|---|---|

| CYP1A1 | Primary enzyme, highest activity for diol epoxide formation. | Highest turnover for tetrols; major role in human lung cells. | oup.comnih.govnih.govnih.govoup.com |

| CYP1B1 | Significant contributor to diol epoxide formation. | Metabolizes 7,8-diol to form ultimate carcinogen. | oup.comnih.govosti.govoup.com |

| CYP1A2 | Moderate activity; contributes to formation in the liver. | Measured tetrol formation rate of 0.43 nmol/min/nmol P450. | oup.comnih.govnih.gov |

| CYP2C8 | Moderate activity in tetrol formation. | Demonstrated in yeast expression systems. | nih.gov |

| CYP2C19 | Moderate activity in tetrol formation. | Demonstrated in yeast expression systems. | nih.gov |

| CYP3A4 | Moderate activity; contributes to formation in the liver. | Demonstrated in yeast and human liver models. | nih.gov |

The efficiency of CYP enzymes in metabolizing this compound has been quantified through steady-state kinetic analysis. These studies determine parameters such as the Michaelis constant (K_m), which reflects substrate affinity, and the maximal reaction rate (V_max or k_cat), which indicates the enzyme's catalytic turnover rate. The catalytic efficiency is often expressed as the k_cat/K_m ratio.

Kinetic constants for the monooxygenation of (±)-B[a]P-7,8-diol by human P450 1A1 and 1B1 show that P450 1A1 is substantially more efficient than P450 1B1 in this reaction. acs.org

| Enzyme | k_cat (min⁻¹) | K_m (µM) | k_cat/K_m (mM⁻¹ min⁻¹) | Citation |

|---|---|---|---|---|

| P450 1A1 | 9.3 | 0.53 | 17000 | acs.org |

| P450 1B1 | 3.8 | 1.0 | 3800 | acs.org |

Studies on different genetic variants of CYP1A1 have also revealed differences in their metabolic capabilities. The wild-type enzyme (CYP1A1.1) generally shows the highest rate of 7,8-diol metabolism compared to variants like CYP1A1.2 (I462V) and CYP1A1.4 (T461N). oup.com All variants produce significantly more of the more carcinogenic DE2-derived metabolites than the DE1 (syn-isomer) derived metabolites. oup.com

| CYP1A1 Variant | Average Total Rate of 7,8-diol Metabolism (pmol/min/pmol CYP) | Citation |

|---|---|---|

| CYP1A1.1 (Wild-type) | 10.4 | oup.com |

| CYP1A1.2 (I462V) | 7.2 | oup.com |

| CYP1A1.4 (T461N) | 5.5 | oup.com |

Role of Epoxide Hydrolase (mEH) in Dihydrodiol Formation

The formation of this compound is a critical preceding step in the metabolic activation pathway. This process begins with the oxidation of the parent compound, benzo(a)pyrene, by CYP enzymes (primarily CYP1A1 and CYP1B1) to form B[a]P-7,8-epoxide. oup.comwikipedia.orgoup.com This epoxide intermediate is then hydrolyzed by the enzyme microsomal epoxide hydrolase (mEH). oup.comwikipedia.orgmdpi.com This enzymatic hydration of the epoxide ring by mEH yields the vicinal diol, specifically (−)-benzo[a]pyrene-7,8-dihydrodiol. wikipedia.org The formation of this dihydrodiol is essential, as it serves as the direct substrate for the subsequent CYP-mediated epoxidation that produces the ultimate carcinogen, BPDE. oup.comnih.gov

Formation of Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE) Stereoisomers

The epoxidation of this compound by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1, results in the formation of benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE). nih.govmdpi.com This diol epoxide is widely considered the ultimate carcinogenic metabolite of B[a]P. researchgate.netnih.gov The reaction can produce four distinct stereoisomers of BPDE, each with varying biological activities. researchgate.net

The four stereoisomers of BPDE are classified into two main groups: anti-BPDE and syn-BPDE. This classification is based on the relative orientation of the epoxide oxygen and the benzylic hydroxyl group on the dihydrodiol ring. researchgate.net

Anti-BPDE : In the anti-isomer, the epoxide oxygen is on the opposite side (trans) of the plane of the aromatic ring system relative to the benzylic 7-hydroxyl group. researchgate.net The two enantiomers in this group are (+)-anti-BPDE and (-)-anti-BPDE.

Syn-BPDE : In the syn-isomer, the epoxide oxygen is on the same side (cis) of the plane of the aromatic ring system as the benzylic 7-hydroxyl group. researchgate.net The two enantiomers in this group are (+)-syn-BPDE and (-)-syn-BPDE.

Systematic studies have revealed that while all isomers can bind to DNA, (+)-anti-BPDE is generally the most mutagenic and carcinogenic form in mammalian systems. acs.org

The metabolic formation of BPDE isomers is a highly stereoselective process. The specific enantiomer of the precursor, this compound, influences which BPDE isomers are formed. The metabolism of (-)-benzo[a]pyrene-7R,8R-dihydrodiol preferentially leads to the formation of (+)-anti-BPDE. researchgate.net Conversely, the (+)-benzo[a]pyrene-7S,8S-dihydrodiol is metabolized to (-)-syn-BPDE. ki.se

In many biological systems, the formation of anti-BPDE is favored over syn-BPDE. acs.org Specifically, the (+)-anti-BPDE isomer is often the major stereoisomer formed and is considered the most significant contributor to DNA adduct formation. researchgate.netki.se

Anti-BPDE and Syn-BPDE Isomers

Alternative Metabolic Pathways: Formation of Quinones

Besides the well-established diol epoxide pathway, an alternative metabolic route for this compound involves its oxidation to a quinone derivative. This pathway is catalyzed by a different class of enzymes and results in the formation of benzo(a)pyrene-7,8-quinone (BPQ). nih.gov

Oxidation by Aldo-Keto Reductases (AKRs) to Benzo(a)pyrene-7,8-quinone (BPQ)

The oxidation of this compound to BPQ is mediated by members of the aldo-keto reductase (AKR) superfamily. pnas.orgpnas.orgiarc.fr This NAD(P)+-dependent oxidation proceeds through an unstable ketol intermediate that spontaneously rearranges to a catechol. iarc.fr The catechol then undergoes auto-oxidation to yield the stable o-quinone, BPQ, along with reactive oxygen species (ROS). iarc.frnih.gov This quinone is both an electrophile capable of reacting with DNA and a redox-active molecule that can generate further oxidative stress. nih.goviarc.fr

Several human AKR isoforms have been identified as capable of catalyzing the oxidation of this compound. These include aldehyde reductase (AKR1A1) and several isoforms of the hydroxysteroid dehydrogenase family (AKR1C1, AKR1C2, AKR1C3, and AKR1C4). acs.orgiarc.frnih.gov

The relative efficiency of these isoforms in oxidizing this compound varies. For instance, the rank order of activity for the AKR1C subfamily is generally AKR1C2 > AKR1C1 ≈ AKR1C3 > AKR1C4. frontiersin.org There is also stereoselectivity among the isoforms. AKR1A1 is stereospecific for the oxidation of the (-)-B[a]P-7,8-diol stereoisomer, while AKR1C1-AKR1C4 can oxidize both the (+) and (-) stereoisomers. acs.orgfrontiersin.org AKR1B10, another isoform, shows a preference for the minor (+)-benzo[a]pyrene-7S,8S-dihydrodiol diastereomer. nih.govscispace.com

Kinetic studies have been conducted to compare the efficiency of the P450 and AKR pathways in metabolizing this compound. Reconstituted in vitro systems have shown that P450 isoforms generally exhibit much greater kcat/Km values than AKR enzymes, suggesting a higher catalytic efficiency for the P450 pathway under those conditions. acs.org

However, the competition between these two pathways in a cellular environment is complex, depending on factors such as enzyme expression levels and the cellular redox state (the ratio of NADPH to NADP+). acs.org For example, at a low NADPH/NAD+ ratio, AKR enzymes can compete more effectively with P450s for the dihydrodiol substrate. acs.org

The following table summarizes the steady-state kinetic parameters for the oxidation of (±)-B[a]P-7,8-diol by various human AKR and P450 isoforms.

| Enzyme | kcat (min⁻¹) | Km (µM) | kcat/Km (mM⁻¹ min⁻¹) |

| AKR1A1 | 0.42 | 39 | 11 |

| AKR1C2 | 1.2 | 9.5 | 130 |

| AKR1C3 | 0.61 | 17 | 36 |

| P450 1A1 | 9.3 | 0.53 | 17000 |

| P450 1B1 | 3.8 | 1.0 | 3800 |

| Data sourced from in vitro studies with reconstituted enzyme systems. acs.org |

It is important to note that while P450s show higher catalytic efficiency in these assays, the high expression levels of certain AKR isoforms in tissues like the human lung suggest that the quinone pathway can be a significant contributor to the metabolic activation of this compound in vivo. acs.org

Competition between P450 and AKR Pathways

The metabolic fate of (+/-)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene ((+/-)-B[a]P-7,8-diol) is determined by a complex interplay between the P450 and AKR enzymatic systems. nih.gov This competition is influenced by several factors, including the intrinsic catalytic efficiency of the enzymes, their relative expression levels in tissues, and the cellular redox state, specifically the ratio of NADPH to NAD+. nih.govacs.org

In reconstituted in vitro systems at physiological pH, P450 isoforms, particularly P450 1A1 and 1B1, exhibit significantly greater catalytic efficiency (kcat/Km values) in the metabolism of (+/-)-B[a]P-7,8-diol compared to AKR enzymes such as AKR1A1 and AKR1C1-1C4. nih.govacs.org For instance, under specific experimental conditions, P450 1B1 was found to be 100-fold more catalytically efficient than the tested AKRs, and P450 1A1 was approximately 500-fold more efficient. acs.org This suggests that, based on catalytic activity alone, the P450 pathway would be the dominant route for the activation of this dihydrodiol. nih.govacs.org

The cellular redox environment, particularly the availability of cofactors, plays a crucial role. P450 enzymes utilize NADPH for their monooxygenase activity, while AKRs can use NADP+ for the oxidation of PAH trans-dihydrodiols. acs.org Studies have shown that at a low NADPH/NAD+ molar ratio of 0.001, P450 and AKR enzymes compete equally for the (+/-)-B[a]P-7,8-diol substrate. nih.govacs.org However, the resting NADPH/NAD+ ratio in human lung adenocarcinoma A549 cells is approximately 0.28. nih.govacs.org This higher physiological ratio would theoretically favor the P450 pathway by about 100-fold if the competing enzymes were expressed at similar levels. acs.org

Despite the higher catalytic efficiency of P450s, the relative expression levels of the enzymes in specific tissues can shift the balance. In A549 cells, the basal mRNA transcript levels of AKR1C1-1C3 can be up to 90-fold higher than those of both basal and TCDD-induced P450 1A1 and 1B1. nih.govacs.org Functional assays in A549 and HBEC-KT immortalized normal human bronchial epithelial cells also demonstrated robust basal activity of AKR1A1 and AKR1C isoforms, but a lack of inducible P450 1A1/1B1 activity. nih.govacs.org This high level of AKR expression suggests that these enzymes can effectively compete with, and may even dominate, the metabolic activation of PAH trans-dihydrodiols in human lung cells, despite the more favorable kinetics of the P450 enzymes. nih.govacs.org

Phase II Metabolism of this compound

Phase II metabolism of this compound primarily involves conjugation reactions that increase the water solubility of the metabolite, thereby facilitating its excretion. These detoxification pathways include glucuronidation, sulfation, and conjugation with glutathione (B108866).

Glucuronidation Conjugation

Glucuronidation, mediated by UDP-glucuronosyltransferase (UGT) enzymes, is a significant detoxification pathway for benzo(a)pyrene-trans-7,8-dihydrodiol (B[a]P-7,8-diol). aacrjournals.orgaacrjournals.org This process involves the covalent attachment of glucuronic acid to the hydroxyl groups of the dihydrodiol. In vitro studies using human liver microsomes have identified three monoglucuronide conjugate peaks following incubation with racemic B[a]P-7,8-diol. aacrjournals.org

Further analysis using the individual enantiomers, (+)-B[a]P-7,8-diol (7S,8S) and (-)-B[a]P-7,8-diol (7R,8R), revealed the specific stereochemistry of the glucuronide products:

The 7-glucuronide of the (7S,8S) enantiomer.

A mixture of the 7-glucuronide of the (7R,8R) enantiomer and the 8-glucuronide of the (7S,8S) enantiomer.

The 8-glucuronide of the (7R,8R) enantiomer. aacrjournals.org

Several UGT isoforms exhibit activity towards B[a]P-7,8-diol, with distinct substrate and product specificities. aacrjournals.org UGT2B7 was found to glucuronidate B[a]P trans-7,8-dihydrodiol. nih.gov More detailed studies have shown that liver enzymes UGT1A1 and UGT2B7 primarily form the 7S-glucuronide. aacrjournals.org In contrast, extrahepatic enzymes found in the aerodigestive tract, such as UGT1A8 and UGT1A10, preferentially form both the 7R-glucuronide and the 8S-glucuronide. aacrjournals.orgacs.org UGT1A9 and UGT1A7 show a preference for forming the 7R-glucuronide. aacrjournals.orgacs.org Several other UGT isoforms, including UGT1A3, UGT1A4, UGT1A6, UGT2B4, UGT2B15, and UGT2B17, display no detectable activity towards B[a]P-7,8-diol. aacrjournals.org

The affinity of these enzymes for the different enantiomers of B[a]P-7,8-diol also varies, as indicated by their Michaelis-Menten constants (Km).

Kinetic analysis of microsomal glucuronidation in the intestinal mucosa of channel catfish resulted in a Vmax of 0.30 nmol mg-1 min-1 and a Km of 23.39 µM. nih.gov The Km for the co-substrate UDP-glucuronic acid was determined to be approximately 43 µM. nih.gov

Sulfate Conjugation

Sulfate conjugation, or sulfation, appears to be a minor detoxification pathway for benzo(a)pyrene-7,8-dihydrodiol. nih.gov Studies examining the potential for first-pass metabolism in the intestinal mucosa of channel catfish found that B[a]P-7,8-diol is a poor substrate for sulfotransferase enzymes. nih.gov The maximal velocity (Vmax) for the sulfation of B[a]P-7,8-diol was measured at 0.002 nmol mg-1 min-1. nih.gov This rate is at least three orders of magnitude lower than the Vmax observed for phenolic metabolites of benzo(a)pyrene, indicating a much lower efficiency for this conjugation reaction with the dihydrodiol. nih.gov The slow rates of both sulfation and glucuronidation may contribute to the relatively high systemic availability of B[a]P-7,8-diol when it is ingested or produced by intestinal Phase I enzymes. nih.gov

Glutathione (GSH) and N-acetyl-L-cysteine (NAC) Conjugates of Quinone Metabolites

While direct conjugation of benzo(a)pyrene-7,8-dihydrodiol can occur, a significant pathway for glutathione (GSH) and subsequent N-acetyl-L-cysteine (NAC) conjugation proceeds through its o-quinone metabolite, benzo[a]pyrene-7,8-dione (B196088). nih.govebi.ac.uk This dione (B5365651) is formed via the AKR-mediated oxidation of B[a]P-7,8-diol. mdpi.com

The metabolic process involves the reduction of the benzo[a]pyrene-7,8-dione to its corresponding catechol, which is then susceptible to conjugation. nih.govebi.ac.uk The highly reactive o-quinone can readily form conjugates with cellular thiols. frontiersin.org In human lung cell lines (A549, H358, and HBEC-KT), benzo[a]pyrene-7,8-dione was found to be rapidly metabolized into various products, including GSH and NAC conjugates. nih.govebi.ac.uk

The formation of the NAC conjugate is a subsequent step after the initial GSH conjugation. frontiersin.org The GSH conjugate is metabolized by γ-glutamyltranspeptidase to a Cys-Gly conjugate, which is then further processed into the NAC conjugate. frontiersin.org This pathway represents a critical detoxification route for the reactive o-quinone metabolite of B[a]P-7,8-diol. nih.govmdpi.com

Molecular Mechanisms of Genotoxicity and Carcinogenesis Initiation

DNA Adduct Formation by Benzo(a)pyrene-7,8-dihydrodiol Metabolites

The metabolic conversion of benzo(a)pyrene-7,8-dihydrodiol yields two principal reactive species: the diol epoxide (BPDE) and the o-quinone (BPQ). mdpi.comacs.orgnih.gov Both are electrophilic molecules capable of reacting with nucleophilic sites on DNA bases, leading to the formation of stable and unstable DNA adducts. acs.orgnih.govoup.com This covalent modification of DNA is a critical initiating event in chemical carcinogenesis. ontosight.aiwikipedia.org

Benzo(a)pyrene-7,8-dihydrodiol is metabolized by cytochrome P450 enzymes to its ultimate carcinogenic form, benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE). mdpi.comresearchgate.net BPDE is a highly reactive electrophile that readily attacks the electron-rich centers in DNA. nih.govoup.com This covalent binding to DNA is a crucial step in the initiation of cancer associated with polycyclic aromatic hydrocarbon exposure. ontosight.ai The formation of these adducts can lead to mutations during DNA replication if they are not removed by cellular DNA repair mechanisms. ontosight.ai

The primary target for BPDE alkylation in DNA is the exocyclic N2-amino group of guanine (B1146940). ontosight.aiacs.org This reaction forms a covalent bond between the C-10 position of BPDE and the N2 of guanine, resulting in the formation of N2-deoxyguanosine-BPDE (dG-N2-BPDE) adducts. ontosight.aiacs.org These adducts are the most abundant lesions formed by BPDE in DNA. researchgate.net The formation of dG-N2-BPDE adducts is a critical event, as they are known to be mutagenic and are implicated in the G to T transversion mutations commonly observed in smoking-related cancers. acs.org Studies have shown that the formation of these adducts can be influenced by the local DNA sequence, with certain sequences, such as methylated CG dinucleotides, being preferential targets. acs.org

BPDE exists as four stereoisomers: (+)-anti-BPDE, (-)-anti-BPDE, (+)-syn-BPDE, and (-)-syn-BPDE. researchgate.net These isomers exhibit different carcinogenic and mutagenic potencies, which is largely attributed to the distinct conformations of the DNA adducts they form. oup.comacs.org The (+)-anti-BPDE isomer is the most tumorigenic and forms a major adduct, (+)-trans-anti-BPDE-N2-dG, where the bulky pyrenyl moiety resides in the minor groove of the DNA helix. acs.orgacs.org In contrast, the cis adducts formed from syn-BPDE isomers tend to be more helix-destabilizing. ki.se The stereochemistry of the BPDE isomer influences whether the adduct formation is trans or cis, referring to the orientation of the bond between the C-10 of BPDE and the N2 of guanine. researchgate.net This, in turn, affects the adduct's conformation, stability, and how it is recognized and processed by DNA repair enzymes. acs.orgnih.gov

Table 1: BPDE Stereoisomers and their Adduct Characteristics

| BPDE Stereoisomer | Predominant Adduct Type | Adduct Conformation | Relative Mutagenicity/Carcinogenicity |

|---|---|---|---|

| (+)-anti-BPDE | (+)-trans-N2-dG | Minor groove | High oup.com |

| (-)-anti-BPDE | (-)-trans-N2-dG | Minor groove | Low acs.org |

| (+)-syn-BPDE | (+)-cis-N2-dG | Intercalated | Variable |

The formation of bulky BPDE-DNA adducts causes significant distortions in the DNA double helix. wikipedia.orgnih.gov The extent and nature of this distortion are dependent on the specific adduct and the surrounding DNA sequence. nih.govoup.com The (+)-trans-anti-BPDE-N2-dG adduct, for instance, positions the pyrene (B120774) ring in the DNA minor groove, causing a bend in the DNA helix. acs.orgacs.org Other adducts, particularly those with a cis configuration, can lead to intercalation of the pyrene moiety between base pairs, causing more severe local disruptions such as base pair opening and unwinding of the helix. acs.orgtandfonline.com These structural perturbations can interfere with the proper functioning of DNA polymerases and repair enzymes, leading to an increased likelihood of mutations. ontosight.ainih.gov

In addition to the diol epoxide pathway, benzo(a)pyrene-7,8-dihydrodiol can be oxidized by aldo-keto reductases to form benzo(a)pyrene-7,8-quinone (BPQ). acs.orgacs.org BPQ is an electrophilic and redox-active metabolite that can also form covalent adducts with DNA. acs.orgacs.org BPQ has been shown to react with deoxyguanosine and deoxyadenosine (B7792050) to form stable adducts. acs.orgaip.org In human lung cells, BPQ has been found to produce predominantly deoxyguanosine adducts in some cell lines and deoxyadenosine adducts in others. acs.org The formation of these BPQ-DNA adducts represents an alternative pathway for the genotoxicity of benzo(a)pyrene. nih.gov

Table 2: DNA Adducts Formed by Benzo(a)pyrene-7,8-quinone (BPQ)

| DNA Base | Adduct Type |

|---|---|

| Deoxyguanosine | Stable N2-dG adducts acs.org |

| Deoxyadenosine | Stable N6-dA adducts acs.org |

DNA Adducts from Benzo(a)pyrene-7,8-quinone (BPQ)

Stable and Depurinating DNA Adducts

Benzo(a)pyrene (B[a]P) is metabolically activated into highly reactive intermediates that can form both stable and unstable (depurinating) DNA adducts. oup.comoup.com One major pathway involves the formation of dihydrodiol epoxides, such as (+)-anti-B[a]P-7,8-dihydrodiol 9,10-epoxide [(+)-anti-B[a]PDE], which primarily forms stable adducts by covalently binding to the exocyclic amino groups of purine (B94841) bases in DNA. oup.com Another significant pathway leads to the creation of radical cations that bind to the N7 or C8 positions of purines, forming unstable adducts that result in apurinic (AP) sites through depurination. oup.com

In mouse epidermis, a target tissue for carcinogenesis, the levels of stable DNA adducts formed by carcinogenic polycyclic aromatic hydrocarbons (PAHs) like B[a]P are significantly higher than the number of AP sites. oup.com Specifically, the most potent carcinogen, dibenzo[a,l]pyrene, induces the highest level of stable adducts and the lowest level of AP sites. oup.com This suggests that stable DNA adducts, rather than AP sites, are the primary drivers of tumor initiation by these compounds. oup.com

The formation of B[a]P-7,8-dione, another metabolite, can also lead to both stable and depurinating DNA adducts. nih.gov This o-quinone is an electrophilic species capable of reacting with DNA. acs.org In vitro studies have demonstrated its ability to form these adducts. nih.gov

Reaction with Guanine and Adenine (B156593) Bases

The reactive metabolites of benzo(a)pyrene-7,8-dihydrodiol exhibit a clear preference for reacting with guanine and adenine bases in DNA. The diol epoxide, (+)-anti-B[a]PDE, predominantly forms stable adducts with the exocyclic amino group of deoxyguanosine (dG). oup.com Specifically, it binds to the N2 atom of a guanine nucleobase. wikipedia.org This interaction distorts the DNA double helix by intercalating the pyrene moiety between base pairs through π-stacking. wikipedia.org

The radical cation pathway results in adducts at the N7 or C8 positions of both guanine and adenine. oup.com These adducts are unstable and lead to depurination. nih.gov In vitro studies with rat liver microsomes identified several depurinating adducts, including those where B[a]P is bound at C-6 to the C-8 of guanine (BP-6-C8Gua), the N-7 of guanine (BP-6-N7Gua), and the N-7 of adenine (BP-6-N7Ade). nih.gov

B[a]P-7,8-dione, an o-quinone metabolite, also reacts with guanine and adenine. nih.gov In vitro, it can form a stable N²-dGuo adduct and a stable N⁶-dAdo adduct, as well as a N7-guanine depurinating adduct. nih.gov The formation of a hydrated N²-deoxyguanosine adduct and a hydrated cyclic N⁶-deoxyadenosine adduct has also been observed. acs.org

Formation of Depurinating DNA Adducts via Radical Cation Pathways

One of the key mechanisms of benzo(a)pyrene's genotoxicity involves its one-electron oxidation by enzymes like cytochrome P450 peroxidase to form a radical cation. nih.govnih.gov This highly reactive electrophilic species can then bind to DNA, leading to the formation of unstable adducts that readily depurinate, leaving behind apurinic (AP) sites. oup.comnih.gov These AP sites, if not properly repaired, can lead to mutations during DNA replication. pnas.org

The primary targets for the B[a]P radical cation are the N7 and C8 positions of guanine and the N7 position of adenine. nih.goviarc.fr This results in the formation of adducts such as 7-(benzo[a]pyrene-6-yl)-guanine (B[a]P-6-N7-Gua), 7-(benzo[a]pyrene-6-yl)-adenine (B[a]P-6-N7-Ade), and 8-(benzo[a]pyrene-6-yl)-guanine (B[a]P-6-C8-Gua). nih.gov The instability of the N-glycosidic bond in these adducts leads to their spontaneous removal from the DNA backbone. nih.gov

Evidence for this pathway has been established through in vitro experiments using rat liver microsomes and in vivo studies in mouse skin and rat mammary glands. nih.goviarc.fr In mouse skin, approximately 80% of the DNA adducts formed through the radical cation pathway are depurinating adducts. nih.gov

Induction of Genetic Mutations

The DNA damage caused by benzo(a)pyrene-7,8-dihydrodiol metabolites can lead to specific patterns of genetic mutations, which are critical events in the initiation of carcinogenesis.

Guanine to Thymine (B56734) (G→T) Transversions

A hallmark of the mutagenic activity of benzo(a)pyrene-7,8-dihydrodiol metabolites is the induction of guanine to thymine (G→T) transversions. wikipedia.orgpnas.org This specific type of mutation is frequently observed in tumors associated with exposure to polycyclic aromatic hydrocarbons.

The formation of stable adducts, particularly the (+)-anti-trans-B[a]PDE-N²-dGuo adduct, is a primary cause of these G→T transversions. pnas.org When the cellular machinery attempts to replicate DNA containing these bulky adducts, errors can occur, leading to the incorrect insertion of a thymine base opposite the adducted guanine. pnas.org

The o-quinone metabolite, B[a]P-7,8-dione, also contributes to G→T transversions, primarily through the generation of reactive oxygen species (ROS) and the subsequent formation of 8-oxo-2'-deoxyguanosine (8-oxo-dGuo). nih.govacs.org This oxidized form of guanine can mispair with adenine during DNA replication, ultimately resulting in a G→T transversion. In a yeast reporter gene assay, B[a]P-7,8-dione was found to be a potent mutagen, with the resulting mutations being predominantly G→T transversions. acs.org

Mutations in Tumor Suppressor Genes (e.g., TP53)

The tumor suppressor gene TP53 is a critical target for the mutagenic effects of benzo(a)pyrene-7,8-dihydrodiol metabolites. wikipedia.org More than half of all human tumors exhibit mutations or deletions in the TP53 gene. wikipedia.org The protein product of this gene, p53, plays a crucial role in regulating the cell cycle and initiating apoptosis in response to DNA damage, thus acting as a "guardian of the genome".

The diol epoxide metabolite, (+)-anti-benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE), specifically targets guanine residues within the TP53 gene, leading to the formation of DNA adducts. nih.govwikipedia.org These adducts are preferentially formed at codons that are known mutational hotspots in human lung cancer, such as codons 157, 248, and 273. nih.gov The subsequent G→T transversions at these sites can inactivate the tumor suppressor function of p53, allowing cells with damaged DNA to proliferate, a key step in carcinogenesis. wikipedia.orgwikipedia.org

The pattern of TP53 mutations observed in smoking-related lung cancers, which are characterized by a high frequency of G→T transversions, strongly implicates benzo(a)pyrene as a causative agent. nih.gov

Mutations in Oncogenes (e.g., K-RAS)

In addition to inactivating tumor suppressor genes, metabolites of benzo(a)pyrene-7,8-dihydrodiol can also activate oncogenes, such as those in the RAS family. The K-RAS gene is a proto-oncogene that, when mutated, can lead to uncontrolled cell growth and proliferation.

Studies in mice have shown that exposure to benzo[a]pyrene (B130552) induces G→T and G→A mutations in codon 12 of the Ki-Ras gene in lung tumors. nih.govmdpi.com These mutations are associated with the presence of anti-benzo[a]pyrene-7,8-diol-9,10-epoxide-N2-deoxyguanosine adducts in the lung tissue. nih.govmdpi.com

The formation of BPDE-DNA adducts within the K-ras gene sequence, particularly at the first position of codon 12 (GGT), is consistent with the high frequency of G→T transversions observed at this site in smoking-induced lung cancer. nih.gov This provides a direct link between the DNA-damaging effects of benzo(a)pyrene metabolites and the activation of a key oncogene in the development of lung cancer.

Data Tables

Table 1: DNA Adducts Formed by Benzo(a)pyrene-7,8-dihydrodiol Metabolites

| Metabolite | Adduct Type | Target Base(s) | Binding Site(s) | Reference(s) |

| (+)-anti-B[a]PDE | Stable | Guanine | N² exocyclic amino group | wikipedia.org, oup.com |

| B[a]P Radical Cation | Depurinating | Guanine, Adenine | N7, C8 | nih.gov, oup.com, iarc.fr |

| B[a]P-7,8-dione | Stable | Guanine, Adenine | N²-dGuo, N⁶-dAdo | nih.gov |

| B[a]P-7,8-dione | Depurinating | Guanine | N7 | nih.gov, acs.org |

Table 2: Genetic Mutations Induced by Benzo(a)pyrene-7,8-dihydrodiol Metabolites

| Mutation Type | Target Gene(s) | Associated Metabolite(s) | Common Codons Affected | Reference(s) |

| G→T Transversion | TP53, K-RAS | (+)-anti-B[a]PDE, B[a]P-7,8-dione | TP53: 157, 248, 273; K-RAS: 12 | nih.gov, wikipedia.org, acs.org, pnas.org |

| G→A Mutation | K-RAS | (+)-anti-B[a]PDE | 12 | nih.gov, mdpi.com |

Oxidative Stress Mechanisms Initiated by Benzo(a)pyrene 7,8-Dihydrodiol and its Metabolites

The metabolic processing of this compound can lead to a state of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. This imbalance can inflict damage on crucial cellular components, including DNA, proteins, and lipids.

Reactive Oxygen Species (ROS) Generation through Redox Cycling of Quinones

A key pathway in the generation of ROS from this compound involves its oxidation to benzo(a)pyrene-7,8-dione, a type of ortho-quinone. nih.govmdpi.com This conversion is catalyzed by enzymes such as aldo-keto reductases (AKRs). mdpi.comacs.orgacs.org Once formed, benzo(a)pyrene-7,8-dione can participate in futile redox cycles. acs.org In this process, the quinone is reduced back to a catechol form, which can then be re-oxidized to the quinone, generating ROS in the process. researchgate.netacs.org This continuous cycle can lead to a significant amplification of ROS, depleting cellular reducing equivalents like NADPH. acs.org This process has been observed to induce oxidative stress in various cell types, including human lung cells. nih.govacs.org

The interconversion between the catechol and dione (B5365651) forms of benzo(a)pyrene metabolites is a significant source of ROS. acs.org This redox cycling can lead to a pro-oxidant cellular state with elevated ROS generation. researchgate.net

Oxidative Damage to Nucleic Acids (e.g., 8-oxo-deoxyguanosine formation)

The increased production of ROS resulting from the redox cycling of benzo(a)pyrene-7,8-dione can lead to oxidative damage to cellular macromolecules, most notably DNA. nih.gov A primary and well-studied marker of this oxidative DNA damage is the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG). nih.govacs.org This lesion arises from the oxidation of the guanine base in DNA. nih.gov

Studies have demonstrated that exposure to benzo(a)pyrene-7,8-dione increases the formation of 8-oxo-dG in human lung cancer cells (A549) and other cell lines. nih.govacs.orgmdpi.com The formation of 8-oxo-dG is a mutagenic lesion that can lead to G to T transversions, a type of mutation frequently observed in key genes associated with cancer, such as K-ras and p53. acs.org In addition to 8-oxo-dG, ROS can also cause DNA strand breaks. nih.govkarger.com

The table below summarizes findings from studies investigating the formation of 8-oxo-dG following exposure to benzo(a)pyrene or its metabolites.

| Cell Line/Model | Exposure Compound | Observed Effect | Reference |

| Human A549 lung cancer cells | Benzo(a)pyrene-7,8-quinone | Increased 8-oxo-deoxyguanosine adducts and DNA strand breaks | nih.govmdpi.com |

| Human lung adenocarcinoma (A549) cells | Benzo(a)pyrene-7,8-trans-dihydrodiol | Formation of ROS and 8-oxo-dGuo lesions | frontiersin.org |

| Human lung cells (A549, H358) | Benzo(a)pyrene-7,8-dione | Generation of 8-oxo-2'-deoxyguanosine (8-oxo-dGuo) | acs.org |

| Rat hippocampus | Benzo[a]pyrene | Significantly elevated 8-oxo-2'-deoxyguanosine production | karger.com |

Alterations in Cellular Antioxidant Homeostasis

The surge in ROS production initiated by this compound and its metabolites can overwhelm the cell's antioxidant defense systems, leading to a disruption of cellular antioxidant homeostasis. The cell possesses a sophisticated network of enzymatic and non-enzymatic antioxidants to counteract oxidative stress, including glutathione (B108866) (GSH). nih.gov

The metabolism of benzo(a)pyrene can lead to the depletion of these antioxidants. researchgate.net For instance, the redox cycling of quinones consumes reducing equivalents like NADPH, which are essential for maintaining the reduced state of antioxidants such as GSH. acs.org Furthermore, reactive metabolites can directly conjugate with and deplete GSH. nih.gov Studies have shown that exposure to benzo(a)pyrene and its metabolites can alter the levels and activities of antioxidant enzymes. nih.gov For example, in neuroblastoma cells, the ultimate metabolite of B[a]P, benzo(a)pyrene-7,8-diol-9,10-epoxide (BPDE), was found to downregulate Nrf2, a key transcription factor regulating antioxidant response, and its target genes involved in redox regulation. jst.go.jpjst.go.jp

Interaction with Aryl Hydrocarbon Receptor (AhR) and Gene Expression Modulation

Benzo(a)pyrene and its metabolites, including the 7,8-dihydrodiol, can interact with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. mdpi.comaacrjournals.org This interaction is a critical step in initiating a cascade of changes in gene expression that can contribute to both the metabolic activation and the toxic effects of these compounds.

AhR-mediated Induction of Xenobiotic-Metabolizing Enzymes (XME)

Upon binding to ligands like benzo(a)pyrene, the AhR translocates from the cytoplasm to the nucleus. aacrjournals.org In the nucleus, it forms a heterodimer with the AhR nuclear translocator (ARNT). aacrjournals.org This complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) or dioxin-responsive elements (DREs) located in the promoter regions of target genes. wikipedia.org This binding event initiates the transcription of a battery of genes, many of which encode for xenobiotic-metabolizing enzymes (XMEs). nih.govmdpi.com

The induction of XMEs is a key cellular response to chemical exposure. These enzymes are broadly categorized into Phase I and Phase II enzymes. Phase I enzymes, such as those from the cytochrome P450 (CYP) superfamily, typically introduce or expose functional groups on foreign compounds, while Phase II enzymes conjugate these modified compounds to increase their water solubility and facilitate their excretion. nih.gov The AhR plays a crucial role in regulating the expression of several XME genes, including CYP1A1, CYP1A2, CYP1B1, and NQO1. nih.gov

Impact on CYP Gene Transcription

The interaction of benzo(a)pyrene and its metabolites with the AhR has a profound impact on the transcription of CYP genes. mdpi.com Specifically, the transcription of CYP1A1 and CYP1B1 is strongly induced following AhR activation. wikipedia.orgnih.gov These enzymes are pivotal in the metabolic activation of benzo(a)pyrene, catalyzing its conversion to benzo(a)pyrene-7,8-epoxide and subsequently oxidizing benzo(a)pyrene-7,8-dihydrodiol to the highly reactive benzo(a)pyrene-7,8-diol-9,10-epoxide (BPDE). nih.govmdpi.com

Therefore, the AhR-mediated induction of CYP1A1 and CYP1B1 creates a positive feedback loop, where the presence of the parent compound enhances the production of the very enzymes that convert it into its ultimate carcinogenic form. This highlights the central role of AhR signaling in the genotoxicity of benzo(a)pyrene. Studies have shown that AhR knockout mice are resistant to B[a]P-induced cancer. mdpi.com The induction of CYP1A1 by benzo[a]pyrene is a well-established mechanism that increases the production of the CYP1A1 protein. wikipedia.org

The table below details the role of specific CYP enzymes in the metabolism of benzo(a)pyrene, which is influenced by AhR-mediated gene transcription.

| Enzyme | Role in Benzo(a)pyrene Metabolism | Regulation by AhR | Reference |

| CYP1A1 | Oxidation of B[a]P to B[a]P-7,8-epoxide; Oxidation of B[a]P-7,8-dihydrodiol to BPDE | Inducible expression regulated by AhR | wikipedia.orgnih.gov |

| CYP1B1 | Oxidation of B[a]P to B[a]P-7,8-epoxide; Oxidation of B[a]P-7,8-dihydrodiol to BPDE | Inducible expression regulated by AhR | nih.gov |

| CYP1A2 | Involved in the oxidation of B[a]P | AhR-regulated | nih.gov |

Cellular Response Pathways to this compound-Induced Damage

The cellular response to DNA damage induced by this compound (B[a]P-7,8-dihydrodiol), particularly its ultimate carcinogenic metabolite benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE), is a complex network of signaling pathways aimed at maintaining genomic integrity. These pathways can trigger cell cycle arrest, activate DNA repair mechanisms, or, in cases of extensive damage, initiate apoptosis.

DNA Damage Response Pathway Activation (e.g., p-p53, pCHK2, p21, γ-H2AX)

Upon DNA damage by BPDE, a cascade of protein activations occurs, signaling the presence of DNA lesions. The bioactivation of benzo[a]pyrene (BaP) is confirmed by the activation of the DNA damage response (DDR) pathway, which includes the induction of phosphorylated p53 (p-p53), phosphorylated checkpoint kinase 2 (p-CHK2), p21, and γ-H2AX. mdpi.comnih.govnih.gov

The tumor suppressor protein p53 is a critical component of this response. nih.govwikipedia.org DNA damage can lead to the accumulation of p53. nih.govacs.org Studies in human organoids have shown that BaP treatment leads to the induction of p-p53 and its downstream target, p21, in various tissues including gastric, kidney, and colon organoids. nih.gov The induction of p-CHK2 in most organoids suggests the activation of the Ataxia-Telangiectasia Mutated (ATM) pathway. nih.gov

Another key marker of the DNA damage response is the phosphorylation of the histone variant H2AX, forming γ-H2AX. mdpi.comnih.gov Increased expression of γ-H2AX is observed in various organoid types after BaP treatment, which is consistent with findings in human and murine cell lines. mdpi.comnih.gov The presence of these activated proteins signifies the cell's recognition of DNA adducts and the initiation of downstream cellular processes.

Table 1: Key Proteins Activated in the DNA Damage Response to this compound

| Protein | Function in DDR | Activation by B[a]P/BPDE | References |

|---|---|---|---|

| p-p53 | Transcription factor that regulates cell cycle arrest, apoptosis, and DNA repair. | Induced in various cell and organoid models. mdpi.comnih.govnih.gov | mdpi.com, nih.gov, nih.gov |

| p-CHK2 | Kinase that is part of the ATM signaling pathway, involved in cell cycle checkpoint control. | Induced in multiple organoid types, suggesting ATM pathway activation. mdpi.comnih.govnih.gov | mdpi.com, nih.gov, nih.gov |

| p21 | Cyclin-dependent kinase inhibitor, a downstream target of p53, that mediates cell cycle arrest. | Induced in gastric, kidney, and colon organoids. nih.govnih.gov | nih.gov, nih.gov |

| γ-H2AX | A phosphorylated form of histone H2AX that marks sites of DNA double-strand breaks. | Increased expression observed in all treated organoid types. mdpi.comnih.govnih.gov | mdpi.com, nih.gov, nih.gov |

Cell Cycle Checkpoint Activation (e.g., G2/M Arrest)

A crucial cellular response to DNA damage is the activation of cell cycle checkpoints, which temporarily halt cell cycle progression to allow time for DNA repair. Treatment with B[a]P-7,8-dihydrodiol has been shown to cause a significant arrest of cells in the G2/M phase of the cell cycle. nih.gov This G2/M arrest is a protective mechanism to prevent cells with damaged DNA from entering mitosis.

In human bronchoalveolar carcinoma H358 cells, which are p53-null, B[a]P-7,8-dihydrodiol treatment led to a significant inhibition of proliferation and arrest in the G2/M phase. nih.gov This effect was dependent on the metabolic activation of the dihydrodiol by cytochrome P450 enzymes. nih.gov The arrest is associated with the accumulation of phospho-Cdc2 (Tyr15), a key regulator of the G2/M transition. nih.gov Studies in human colon carcinoma cells have also shown that BPDE can induce an accumulation of cells in the S phase, and in p53 wild-type cells, a G2 arrest becomes evident. scispace.com

Activation of ATM/ATR/Chk1 Signaling Cascade

The ATM and Rad3-related (ATR) and ATM kinases are master regulators of the DNA damage response. Following damage induced by BPDE, both the ATM/Chk2 and ATR/Chk1 signaling pathways can be activated. nih.govspandidos-publications.com In p53-null lung epithelial cells, a p53-independent pathway involving the activation of the ATR/ATM/Chk1 damage checkpoint pathway leads to G2/M arrest. nih.gov

Mechanistic studies have revealed that B[a]P-7,8-dihydrodiol causes a DNA damage response that includes Chk1 activation. nih.gov The effects of B[a]P-7,8-dihydrodiol on the cell cycle were impaired by an inhibitor of ATM and ATR, confirming the central role of these kinases. nih.gov It has also been shown that a stalled replication fork caused by BPDE-adducted DNA activates the ATR/Chk1 pathway. aacrjournals.org In human bronchial epithelial cells, BPDE triggered S-phase cell cycle arrest by activating both the ATM/Chk2 and ATR/Chk1 signaling pathways. nih.govspandidos-publications.com

Upregulation of DNA Repair Genes (e.g., DDB2, XPC, XPF, XPG, POLH)

In response to the DNA adducts formed by BPDE, cells can upregulate a suite of genes involved in DNA repair, particularly those of the nucleotide excision repair (NER) pathway. Exposure of human cells to BPDE results in a prompt and sustained upregulation of the DNA repair genes DDB2, XPC, XPF, XPG, and the translesion synthesis (TLS) polymerase POLH. nih.govnih.govoup.com

This transcriptional activation occurs at both the RNA and protein levels. nih.govnih.gov The induction of these NER genes enhances the cell's capacity to remove BPDE adducts from the DNA. nih.govoup.com For instance, the upregulation of DDB2 and XPC is crucial for the recognition of the DNA damage, while XPF and XPG are involved in the excision of the damaged segment. nih.govoup.com This adaptive response has been observed not only in cell lines but also in the buccal cells of human volunteers after smoking cigarettes. nih.govnih.gov

Impact on DNA Repair Efficiency and Mutagenesis

The upregulation of NER genes following BPDE exposure leads to an enhanced removal of DNA adducts, which in turn protects cells from subsequent exposure to the carcinogen. nih.govnih.gov This adaptive response, however, comes at a cost.

While the increased NER activity is protective, the simultaneous induction of the error-prone TLS polymerase, POLH, can increase the mutation frequency in surviving cells. nih.govnih.govoup.com POLH is capable of bypassing the bulky BPDE-DNA adducts during DNA replication, but it can do so in a way that introduces mutations. nih.govoup.com Therefore, the cellular response to B[a]P-7,8-dihydrodiol involves a trade-off: enhanced survival due to increased DNA repair at the expense of a higher risk of mutagenesis, which may ultimately drive the process of carcinogenesis. nih.govnih.gov The balance between the induction of high-fidelity NER pathways and error-prone TLS pathways can significantly impact an individual's susceptibility to the carcinogenic effects of benzo[a]pyrene. nih.gov

Research Methodologies and Experimental Models

In Vitro Experimental Systems

In vitro models provide controlled environments to dissect the complex pathways of B[a]P metabolism. These systems range from simple reconstituted enzyme assays to more complex cell and organoid cultures that mimic human tissues.

Reconstituted Enzyme Systems for Metabolic Studies

Reconstituted enzyme systems are fundamental for elucidating the specific roles of individual enzymes in the metabolism of B[a]P to B[a]P-7,8-diol and its subsequent activation. These systems typically involve purified enzymes, such as cytochrome P450 (CYP) monooxygenases and epoxide hydrolase (EH), which are combined in a controlled environment.

The metabolic activation of B[a]P is a multi-step process. Initially, CYP enzymes, particularly from the CYP1A and CYP1B subfamilies, oxidize B[a]P to form B[a]P-7,8-epoxide. wikipedia.orgoup.com This epoxide is then hydrolyzed by microsomal epoxide hydrolase (mEH) to yield B[a]P-7,8-diol. wikipedia.orgoup.comoup.com This dihydrodiol is a proximate carcinogen that can be further metabolized by CYP enzymes to the ultimate carcinogenic species, benzo(a)pyrene-7,8-diol-9,10-epoxide (BPDE). wikipedia.orgoup.com

Studies using reconstituted systems have demonstrated the critical role of both CYP enzymes and mEH in the formation of B[a]P-7,8-diol. kcl.ac.ukoup.cominchem.org For instance, the addition of purified epoxide hydrolase to reconstituted systems containing CYP enzymes significantly increases the formation of B[a]P-7,8-dihydrodiol. inchem.org

Researchers have utilized various sources for these enzymes, including recombinant human enzymes expressed in systems like baculovirus-infected insect cells or E. coli. oup.comoup.comnih.gov This approach allows for the study of specific human CYP variants and their differential abilities to metabolize B[a]P. For example, studies on human CYP1A1, CYP1A2, and CYP1B1 have shown that CYP1A1 and CYP1B1 are the principal enzymes involved in the formation of B[a]P-7,8-diol. oup.comnih.gov Kinetic analyses have further revealed differences in the catalytic efficiencies (Vmax/Km) of these enzymes in producing B[a]P-7,8-diol. nih.gov

The table below summarizes key findings from studies using reconstituted enzyme systems to investigate B[a]P-7,8-diol formation.

| Enzyme System Components | Key Findings |

| Purified CYP1A1, CYP1B1, and mEH | CYP1A1 and CYP1B1 are the primary enzymes catalyzing the initial epoxidation of B[a]P. Addition of mEH is essential for the hydration of B[a]P-7,8-epoxide to B[a]P-7,8-diol. |

| Recombinant human CYP1A1, CYP1A2, CYP1B1, and mEH | Human CYP1B1 shows high activity in metabolizing B[a]P to B[a]P-7,8-diol, with some studies suggesting it is more active than CYP1A1. nih.gov CYP1A2 has very low activity in this pathway. oup.comnih.gov |

| Human CYP1A1 allelic variants (CYP1A1.1, CYP1A1.2, CYP1A1.4) | Different genetic variants of CYP1A1 exhibit varied kinetic properties in the formation of B[a]P-7,8-diol, which could contribute to individual differences in cancer susceptibility. oup.com |

| CYP1A1, NADPH:cytochrome P450 oxidoreductase (POR), cytochrome b5, and mEH | Cytochrome b5 can enhance the CYP1A1-mediated oxidation of B[a]P, including the formation of B[a]P-7,8-diol, especially under conditions of low POR. kcl.ac.uk |

Cell Culture Models

Cell culture models offer a more biologically complex system than reconstituted enzymes for studying B[a]P metabolism, as they contain a full complement of cellular machinery.

Human lung cell lines are particularly relevant for studying the effects of B[a]P, a common environmental pollutant found in tobacco smoke and air pollution.

A549 Cells: This human lung adenocarcinoma cell line is widely used to study B[a]P metabolism. plos.orgaub.edu.lbtandfonline.com A549 cells can metabolize B[a]P, and studies have shown the formation of various metabolites, including B[a]P-7,8-diol. plos.orgaub.edu.lb Research has also investigated how factors like fatty acids can influence the uptake and metabolism of B[a]P in these cells. plos.orgaub.edu.lb For instance, docosahexaenoic acid (DHA) has been shown to reduce the abundance of B[a]P-7,8-diol. aub.edu.lb Studies in A549 cells have also demonstrated the upregulation of metabolic genes like CYP1A1, CYP1B1, and epoxide hydrolase (EH) in response to B[a]P exposure. tandfonline.comtandfonline.com

BEAS-2B Cells: These immortalized human bronchial epithelial cells are considered a good model for normal human bronchial epithelium. oup.comoup.com BEAS-2B cells have been used to investigate the induction of CYP1A1 and CYP1B1 by B[a]P and the subsequent formation of DNA adducts. oup.comoup.com Studies have shown that B[a]P induces the expression of both CYP1A1 and CYP1B1 mRNA in these cells. oup.comoup.com Furthermore, the formation of B[a]P-7,8-diol has been measured in intact BEAS-2B cells by monitoring the conversion of exogenously added B[a]P-7,8-epoxide. oup.comoup.com Untargeted metabolomics in BEAS-2B cells exposed to B[a]P revealed significant alterations in numerous metabolites, highlighting the widespread metabolic reprogramming induced by this carcinogen. nih.gov

Human organoid cultures represent a significant advancement in in vitro modeling, as they are three-dimensional structures that more closely mimic the architecture and function of human organs. kcl.ac.uknih.govmdpi.comaminer.orgmpi-cbg.de

Studies have demonstrated that organoids derived from various human tissues, including gastric, pancreas, liver, colon, and kidney, are capable of metabolizing B[a]P. kcl.ac.uknih.govmdpi.com Upon exposure to B[a]P, these organoids show upregulation of xenobiotic-metabolizing enzyme genes like CYP1A1. kcl.ac.uknih.govoup.com Crucially, the formation of key metabolites, including B[a]P-trans-7,8-dihydrodiol, has been detected in all these organoid types, confirming their metabolic competency. kcl.ac.uknih.gov

The ability to form B[a]P-7,8-diol and its subsequent metabolites, leading to DNA adduct formation, has been observed in pancreatic and undifferentiated liver organoids, which showed the highest levels of DNA adducts. kcl.ac.uknih.gov In contrast, colon organoids displayed lower levels of metabolite and DNA adduct formation. kcl.ac.uknih.gov These findings underscore the potential of organoid models for investigating tissue-specific differences in B[a]P metabolism and carcinogenesis. kcl.ac.uknih.gov

MCF-7 Cells: This human breast cancer cell line is another valuable tool for studying B[a]P metabolism, particularly in the context of hormone-responsive cancers. oup.com MCF-7 cells have been shown to metabolize B[a]P, producing metabolites such as the 7,8- and 9,10-dihydroxy B[a]P species. oup.com Studies have also examined the interplay between B[a]P metabolism and estrogen receptor signaling in these cells. oup.com Furthermore, research has compared the gene expression profiles induced by B[a]P and its ultimate carcinogenic metabolite, BPDE, in MCF-7 cells, providing insights into the transcriptional responses to AHR activation and DNA damage. acs.org Similar to A549 cells, B[a]P exposure in MCF-7 cells leads to the upregulation of metabolic genes including CYP1A1, CYP1B1, and EH. tandfonline.comresearchgate.net

Human Organoid Cultures (e.g., Gastric, Pancreas, Liver, Colon, Kidney)

Analytical Chemistry Techniques for Metabolite and Adduct Characterization

The identification and quantification of B[a]P-7,8-diol and its subsequent DNA adducts are critical for understanding the carcinogenic process. A variety of sophisticated analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating B[a]P and its various metabolites. nih.govnih.govaacrjournals.orgaacrjournals.org Reverse-phase HPLC, often using a C18 column with a methanol/water or acetonitrile/water gradient, can effectively separate different dihydrodiols, phenols, and quinones of B[a]P. oup.comnih.gov Detection is typically achieved using UV absorbance or fluorescence detectors. nih.gov For radiolabeled B[a]P studies, fractions can be collected and analyzed by scintillation counting. aacrjournals.org

Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS), provides highly sensitive and specific detection and identification of metabolites and DNA adducts. researchgate.netnih.govugent.beacs.orgacs.org Electrospray ionization (ESI) is a common ionization source used in these analyses. nih.govugent.beacs.orgacs.org

LC-MS/MS for DNA Adducts: This powerful technique allows for the detection of specific DNA adducts, such as the one formed between BPDE and deoxyguanosine (BPDE-N2-dG). nih.govacs.orgacs.org By using tandem mass spectrometry (MS/MS) with selected reaction monitoring (SRM), researchers can achieve extremely low limits of detection, enabling the quantification of adducts in biological samples like human lung tissue. nih.govacs.orgacs.org The use of stable isotope-labeled internal standards further enhances the accuracy of quantification. acs.org

Capillary Electrophoresis-Mass Spectrometry (CE-MS): This technique combines the high separation efficiency of capillary electrophoresis with the sensitive detection of mass spectrometry. researchgate.netugent.be It has been successfully used to identify DNA adducts of BPDE with various deoxynucleosides. ugent.be

The table below provides an overview of the analytical techniques used in the study of B[a]P-7,8-diol and its derivatives.

| Analytical Technique | Application | Key Features |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of B[a]P metabolites, including B[a]P-7,8-diol. oup.comnih.govnih.govaacrjournals.orgaacrjournals.org | Utilizes reverse-phase columns and gradient elution. Detection via UV/Vis or fluorescence. Can be coupled with radiometric detection. nih.govaacrjournals.org |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and highly sensitive quantification of B[a]P metabolites and DNA adducts. nih.govacs.orgacs.org | Often employs electrospray ionization (ESI) and tandem mass spectrometry (MS/MS) for specificity. nih.govacs.orgacs.org |

| Capillary Electrophoresis-Mass Spectrometry (CE-MS) | Separation and identification of BPDE-DNA adducts. researchgate.netugent.be | Combines high separation efficiency with sensitive mass spectrometric detection. ugent.be |

| ³²P-Postlabeling Assay | Highly sensitive detection of DNA adducts. researchgate.net | Involves enzymatic digestion of DNA and labeling with ³²P, followed by chromatographic separation. |

Spectroscopic Techniques (e.g., UV/Vis, Circular Dichroism, Light Absorption Spectroscopy)

Molecular Biology and Biochemical Assays

Real-time Reverse Transcriptase Polymerase Chain Reaction (RT-PCR), also known as quantitative PCR (qPCR), is a fundamental molecular biology technique used to measure gene expression levels. ksdb.orgatsjournals.orgatsjournals.org This assay is employed to understand how cells respond to exposure to compounds like BaP-7,8-dihydrodiol by quantifying changes in the messenger RNA (mRNA) levels of specific genes. mdpi.com

The process involves extracting total RNA from cells, which is then reverse-transcribed into complementary DNA (cDNA). This cDNA serves as the template for the PCR reaction. In real-time PCR, the amplification of a target gene's cDNA is monitored in real time using fluorescent probes or dyes. The point at which the fluorescence signal crosses a threshold is used to calculate the initial amount of mRNA, providing a quantitative measure of gene expression.

In the context of BaP-7,8-dihydrodiol research, RT-PCR is crucial for studying the induction of genes encoding metabolic enzymes, particularly cytochrome P450s like CYP1A1 and CYP1B1. ksdb.orgmdpi.comnih.gov These enzymes are involved in the metabolic activation of benzo(a)pyrene and its metabolites. ksdb.orgatsjournals.org Studies have used RT-PCR to show that exposure to BaP can significantly increase the mRNA expression of CYP1A1 and CYP1B1 in various cell lines and tissues. atsjournals.orgmdpi.comnih.gov

| Cell/Tissue Model | Treatment | Target Gene | Observed Change in mRNA Expression | Reference |

|---|---|---|---|---|

| Human Bronchial Epithelial Cells (BEC) | Smoking (PAH exposure) | CYP1A1 | Significantly higher expression in smokers vs. non-smokers | atsjournals.org |

| Human Bronchial Epithelial Cells (BEC) | Smoking (PAH exposure) | CYP1B1 | Significantly higher expression in smokers vs. non-smokers | atsjournals.org |

| Mouse Brain Regions | Benzo[a]pyrene (B130552) (20 and 200 mg/kg) | Cyp1a1 | Significant increase in frontal and temporal cortex | mdpi.com |

| Mouse Brain Regions | Benzo[a]pyrene (200 mg/kg) | Cyp1b1 | Significant increase in frontal and temporal cortex | mdpi.com |

| Human HCT116 Cells | Benzo[a]pyrene | CYP1A1 | Induction observed after 24 hours | nih.gov |

Protein Kinase Activity Assays

Protein kinase activity assays are instrumental in dissecting the cellular signaling pathways affected by benzo(a)pyrene-7,8-dihydrodiol (BPD). Research has shown that BPD treatment can lead to cell cycle arrest, particularly at the G2/M checkpoint, a process intricately regulated by protein kinases. nih.gov

In human bronchoalveolar carcinoma H358 cells, which lack functional p53, BPD exposure triggers a significant halt in proliferation and an accumulation of cells in the G2/M phase. nih.gov This cellular response is linked to the metabolic activation of BPD by cytochrome P450 (P450) enzymes into diol-epoxides. nih.gov The resulting DNA damage activates a checkpoint pathway involving the protein kinase Chk1. nih.gov Mechanistic studies have revealed that BPD induces a DNA damage response, leading to the activation of Chk1 and the accumulation of phosphorylated Cdc2 (Tyr15). nih.gov This effect is diminished by inhibitors of ataxia-telangiectasia mutated (ATM) and ATM-related (ATR) kinases, indicating their role upstream of Chk1 in this signaling cascade. nih.gov

Interestingly, the alternative metabolic pathway for BPD, involving aldo-keto reductases (AKRs) that convert it to benzo(a)pyrene-7,8-dione, does not appear to be involved in the observed cell cycle arrest. nih.gov Overexpression of AKR1A1 or direct treatment with benzo(a)pyrene-7,8-dione did not replicate the antiproliferative effects of BPD. nih.gov Conversely, inhibiting P450 activity or its induction significantly weakened the impact of BPD on cell cycle progression. nih.gov These findings underscore the critical role of P450-mediated metabolism of BPD and the subsequent activation of the ATR/ATM/Chk1 protein kinase pathway in mediating the cellular response to this compound. nih.gov Similar mechanisms have also been observed in immortalized, non-tumorigenic human bronchoepithelial BEAS-2B cells, suggesting a conserved p53-independent response to BPD in lung epithelial cells. nih.gov

DNA Adduct Detection and Quantification Assays

The detection and quantification of DNA adducts formed from benzo(a)pyrene-7,8-dihydrodiol are central to understanding its genotoxicity. A variety of highly sensitive techniques are employed for this purpose, each with its own advantages.

One of the most widely used methods is the ³²P-postlabelling assay . This technique is renowned for its exceptional sensitivity, capable of detecting as few as one adduct per 10⁹ to 10¹⁰ nucleotides under optimal conditions. nih.gov This level of sensitivity makes it suitable for monitoring occupational and environmental exposures to polycyclic aromatic hydrocarbons (PAHs). nih.gov The process involves enzymatic digestion of DNA to 3'-mononucleotides, followed by the transfer of a ³²P-labeled phosphate (B84403) from [γ-³²P]ATP to the 5'-hydroxyl group of the adducted nucleotides. The resulting labeled adducts are then separated and quantified using techniques like thin-layer chromatography.

Immunoassays offer another powerful approach for DNA adduct detection. ontosight.aicapes.gov.br A highly sensitive chemiluminescence immunoassay (CIA) has been developed utilizing antiserum raised against DNA modified with (±)-7β,8α-dihydroxy-9α,10α-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene (BPDE). oup.com This method boasts a low limit of detection, approximately 1.5 adducts per 10⁹ nucleotides using 20 μg of DNA, and a high signal-to-noise ratio. oup.com The CIA has been validated by comparing its results with other methods like radiolabeling, ³²P-postlabelling, and dissociation-enhanced lanthanide fluoroimmunoassay (DELFIA), all of which yielded similar values when analyzing DNA from various sources, including calf thymus and mouse liver. oup.com

Mass spectrometry (MS)-based methods , particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), provide high specificity and the ability to identify and quantify specific adduct structures. ontosight.aiacs.org Stable isotope dilution LC-multiple reaction monitoring/MS (LC-MRM/MS) assays have been developed for the comprehensive analysis of multiple BPDE-derived DNA adducts. researchgate.netaacrjournals.org These assays have been instrumental in demonstrating that (+)-anti-trans-BPDE-dGuo is the predominant adduct formed in both naked DNA and human bronchoalveolar adenocarcinoma H358 cells treated with (±)-anti-BPDE. researchgate.net This technique has also been crucial in identifying stable benzo[a]pyrene-7,8-dione-DNA adducts in human lung cells for the first time. acs.org

Other methods used in conjunction with these primary detection techniques include:

High-performance liquid chromatography (HPLC) for the separation and isolation of adducts. acs.orgoup.com

Immunoprecipitation to enrich for adducted DNA fragments. ontosight.ai

PCR-based methods for analyzing the effects of adducts on DNA replication. ontosight.ai

Synchronous fluorescence spectrophotometry (SFS) as an independent method to calibrate BP-modified DNA standards used in other assays. nih.gov

Interactive Table: Comparison of DNA Adduct Detection Methods

| Assay Method | Principle | Key Advantages | Reported Applications with Benzo(a)pyrene-7,8-dihydrodiol Metabolites |

|---|---|---|---|

| ³²P-Postlabelling | Enzymatic transfer of ³²P to adducted nucleotides, followed by chromatographic separation. | Extremely high sensitivity (1 adduct in 10⁹-10¹⁰ nucleotides). nih.gov | Detection of PAH-DNA adducts in biomonitoring studies. nih.gov |

| Chemiluminescence Immunoassay (CIA) | Uses specific antibodies to detect BPDE-DNA adducts with a chemiluminescent signal. | High sensitivity (~1.5 adducts/10⁹ nucleotides), high signal-to-noise ratio. oup.com | Quantification of PAH-DNA adducts in human tissues. oup.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separates adducts by LC and identifies/quantifies them by MS. | High specificity for different adduct structures, accurate quantification. ontosight.aiacs.org | Quantification of specific (±)-anti-BPDE-dGuo adducts in human lung cells. researchgate.netaacrjournals.org Identification of stable B[a]P-7,8-dione-DNA adducts. acs.org |

| Dissociation-Enhanced Lanthanide Fluoroimmunoassay (DELFIA) | A time-resolved fluorescence immunoassay. | Good sensitivity and a non-radioactive alternative. | Validation studies comparing with CIA and other methods. oup.com |

Biomarkers of Oxidative Stress (e.g., 8-oxo-deoxyguanosine)

The metabolism of benzo(a)pyrene-7,8-dihydrodiol can lead to the generation of reactive oxygen species (ROS), resulting in oxidative stress and damage to cellular components, including DNA. nih.govscispace.com A key biomarker for this oxidative DNA damage is 7,8-dihydro-8-oxo-2'-deoxyguanosine (8-oxo-dGuo). scispace.comacs.org

One metabolic pathway for benzo(a)pyrene involves its conversion to benzo[a]pyrene-7,8-dione (B196088), a redox-active o-quinone. acs.orgmdpi.com This metabolite can undergo redox cycling, which generates ROS and subsequently causes oxidative damage to DNA bases, leading to the formation of the highly mutagenic 8-oxo-dGuo lesion. scispace.commdpi.com

Studies in human lung bronchoalveolar H358 cells have demonstrated that treatment with benzo[a]pyrene-7,8-dione significantly increases the levels of 8-oxo-dGuo in cellular DNA. acs.org Using a stable isotope dilution liquid chromatography-multiple reaction monitoring/mass spectrometry (LC-MRM/MS) assay, researchers found a notable increase in 8-oxo-dGuo in cells treated with benzo[a]pyrene-7,8-dione compared to vehicle controls. acs.org The formation of 8-oxo-dGuo in these cells is believed to occur through the redox cycling between benzo[a]pyrene-7,8-dione and benzo(a)pyrene-7,8-catechol, with the associated production of DNA-damaging ROS. acs.org

The measurement of 8-oxo-dGuo and other oxidized guanine (B1146940) species serves as a valuable indicator of the oxidative stress induced by metabolites of benzo(a)pyrene. nih.gov For instance, a prospective cohort study involving children undergoing Goeckerman therapy (which includes crude coal tar ointment containing benzo[a]pyrene) found significantly increased levels of 8-hydroxy-2'-deoxyguanosine, 8-hydroxyguanosine, and 8-hydroxyguanine, alongside increased levels of BPDE-DNA adducts. nih.gov This highlights that the genotoxicity of benzo(a)pyrene and its metabolites like the 7,8-dihydrodiol is not limited to direct adduct formation but also involves a significant component of oxidative damage. nih.gov

Interactive Table: Oxidative Stress Biomarker Findings

| Biomarker | Experimental Model | Key Finding | Reference |

|---|---|---|---|

| 8-oxo-deoxyguanosine (8-oxo-dGuo) | Human lung bronchoalveolar H358 cells | Treatment with B[a]P-7,8-dione significantly increased 8-oxo-dGuo levels compared to controls. acs.org | acs.org |

| 8-hydroxy-2'-deoxyguanosine | Children with psoriasis treated with crude coal tar ointment | Significantly increased levels observed after therapy. nih.gov | nih.gov |

| 8-hydroxyguanosine | Children with psoriasis treated with crude coal tar ointment | Significantly increased levels observed after therapy. nih.gov | nih.gov |

| 8-hydroxyguanine | Children with psoriasis treated with crude coal tar ointment | Significantly increased levels observed after therapy. nih.gov | nih.gov |

Structural Biology Approaches

Structural biology techniques provide atomic-level insights into the consequences of DNA modification by metabolites of benzo(a)pyrene-7,8-dihydrodiol. These methods are crucial for understanding how the formation of DNA adducts distorts the DNA double helix, which can lead to mutations during replication. ontosight.ai

X-ray Crystallography of DNA-Adduct Structures

X-ray crystallography has been a pivotal technique for determining the three-dimensional structure of DNA adducts formed from benzo(a)pyrene diol epoxides (BPDE). nih.govwikipedia.org Although it took considerable time since the identification of benzo[a]pyrene as a carcinogen, the crystal structure of a BPDE-DNA adduct has been successfully resolved. researchgate.net

One significant achievement was the determination of the crystal structure of a BPDE-adenine adduct base-paired with thymine (B56734) at a template-primer junction, complexed with a lesion-bypass DNA polymerase. researchgate.net This study revealed two distinct conformations of the BPDE adduct: one where the pyrene (B120774) moiety is intercalated between DNA base pairs, and another where it is exposed to the solvent in the major groove. researchgate.net The solvent-exposed conformation appears to be more conducive to DNA replication by the polymerase. researchgate.net

Another key crystallographic study described the molecular structure of an adduct derived from the trans opening at the C10 position of the (-)-(7S,8R)-diol (9R,10S)-epoxide enantiomer by the exocyclic N²-amino group of deoxyguanosine. nih.gov This work provided definitive information on the absolute configuration and conformation of this specific adduct. nih.gov Such structural data is invaluable for comparing the adducts derived from the highly tumorigenic (+)-BPDE-2 enantiomer and the less tumorigenic (-)-BPDE-2 enantiomer, offering clues to the structural basis of their differing biological activities. nih.gov These crystallographic structures have confirmed the distortions in the DNA helix caused by the adduct, where the pyrene moiety often intercalates between base pairs, stabilized by π-stacking interactions. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy of DNA-Adduct Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the solution-state structure and dynamics of DNA adducts, complementing the solid-state information from X-ray crystallography. nih.govnih.govpnas.org Two-dimensional (2D) NMR techniques, often combined with computational energy minimization, have provided detailed information on the conformation of single BPDE adducts within oligonucleotide duplexes. nih.gov

NMR studies have shown that the pyrenyl group of both (+)- and (-)-trans-anti-BPDE-N²-G adducts resides in a widened minor groove of the DNA. nih.gov However, their orientation differs: the pyrene ring of the (+)-trans-anti adduct is directed towards the 5'-end of the modified strand, while that of the (-)-trans-anti adduct points towards the 3'-end. nih.gov In contrast, the (+)-cis-anti-BPDE-N²-G adduct is found to be quasi-intercalated into the DNA helix, causing a displacement of the modified guanosine (B1672433) into the minor groove. nih.gov

NMR has also been used to characterize the conformation of the tetrahydro benzoring of the adduct, with NMR coupling constants for the ring protons in solution showing close resemblance to the conformation observed in crystal structures. pnas.org Furthermore, NMR studies of adducts at a DNA template-primer junction have provided insights into how the presence of a complementary base opposite the lesion influences the adduct's conformation. nih.gov These detailed structural models derived from NMR are essential for understanding the sequence-dependent conformational heterogeneity of BPDE-DNA adducts and the mechanisms by which they lead to mutations. nih.govnih.gov

Computational Modeling and Simulation

Computational modeling and simulation serve as a powerful complement to experimental techniques like X-ray crystallography and NMR spectroscopy, providing dynamic and energetic insights into the interactions between benzo(a)pyrene metabolites and DNA. tandfonline.com These methods allow for the examination of molecular structures and the calculation of interaction energies that are often difficult to probe experimentally. tandfonline.comaip.org

Empirical energy calculations have also been used to explore the molecular structures of adducts formed between the enantiomers of anti-7,8-diol-9,10-epoxy-benzo[a]pyrene and a double-stranded DNA model. tandfonline.com These early modeling studies provided insights into the conformational preferences of the adducts, suggesting that A-form DNA might accommodate these adducts more readily than B-form DNA. tandfonline.com

Computer-generated graphic models have been instrumental in visualizing the three-dimensional structures of various adducts within the DNA double helix. These models help in understanding how the bulky pyrene ring of the adduct is positioned relative to the DNA bases, for example, in a "side-stacking" mode or through intercalation. tandfonline.comnih.gov By combining computational approaches with experimental data, researchers can gain a more comprehensive understanding of how these carcinogenic metabolites interact with DNA, affect its structure, and potentially lead to gene mutations. aip.org

Physiologically Based Pharmacokinetic (PBPK) Modeling for Metabolite Disposition